N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics and Synthesis
- The compound, described with a systematic name related to gliquidone, exhibits intramolecular and intermolecular hydrogen bonding, which contributes to its structural stability. These interactions facilitate the formation of hydrogen-bonded chains parallel to the c-axis, aligning with theoretical studies on the conformation of sulfonylurea fragments (Gelbrich, Haddow, & Griesser, 2011).
- Synthesis pathways for derivatives of tetrahydroquinoline have been explored, including reactions that yield N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. These methods highlight the versatility of the tetrahydroquinoline backbone in generating compounds with potential biological activities (Croce, Cremonesi, Fontana, & Rosa, 2006).
Potential Therapeutic Applications
- Research on quinazoline derivatives, including those with a sulfonylbenzene moiety, has demonstrated significant pharmacological potential. For instance, certain derivatives have been identified for their diuretic, antihypertensive, and anti-diabetic activities, indicating the broad therapeutic applications of these compounds (Rahman et al., 2014).
- The pro-apoptotic effects of new sulfonamide derivatives on cancer cells have been observed, showcasing the potential of these compounds in cancer therapy. These effects include the activation of p38/ERK phosphorylation, which could significantly reduce cell proliferation and induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
- Some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential use as antimicrobial agents, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides , which are often used in the development of drugs targeting various enzymes and receptors.
Mode of Action
Sulfonamides typically act by inhibiting enzymes that are essential for the survival of the target organism or cell .
Biochemical Pathways
Benzenesulfonamides often interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Result of Action
The action of sulfonamides typically results in the inhibition of bacterial growth .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-19-10-12-21(13-11-19)31(27,28)24-15-5-6-17-16-18(9-14-22(17)24)23-30(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUPLGYOPWIEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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